molecular formula C22H28O5 B601161 Impureté J de la dexaméthasone CAS No. 2036-77-3

Impureté J de la dexaméthasone

Numéro de catalogue: B601161
Numéro CAS: 2036-77-3
Poids moléculaire: 372.47
Clé InChI:
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

The compound “(16alpha)-17,21-Dihydroxy-16-methylpregna-1,4-diene-3,11,20-trione” is a USP Pharmaceutical Analytical Impurity (PAI) and is associated with the drug substance Budesonide .


Synthesis Analysis

The synthesis of similar compounds involves multiple steps. For instance, the synthesis of 16alpha-hydroxyprednisolone involves taking 21-acetoxypregna-1,4,9(11),16(17)-tetrene-3,20-dione acetate as a reaction raw material through four steps of preparation of intermediates .

Applications De Recherche Scientifique

Contrôle de la qualité dans la fabrication pharmaceutique

L'Impureté J de la dexaméthasone est utilisée dans le contrôle de la qualité de l'injection de phosphate de dexaméthasone sodique {svg_1}. L'impureté s'est avérée être l'adduit du phosphate de dexaméthasone sodique et de l'antioxydant bisulfite de sodium à haute température {svg_2}. Cette étude fournit des indications pour l'amélioration du processus de fabrication et du contrôle de la qualité de l'injection de phosphate de dexaméthasone sodique {svg_3}.

Amélioration de la formation osseuse

La dexaméthasone, un anti-inflammatoire et immunosuppresseur bien connu, est largement appliquée en tant qu'agent ostéo-inductif dans le remodelage osseux {svg_4}. L'efficacité de la dexaméthasone dépend fortement de la dose et de la durée de l'application. Par conséquent, l'optimisation de la libération de la dexaméthasone avec la concentration appropriée est cruciale pour l'ingénierie tissulaire osseuse {svg_5}.

Systèmes d'administration de médicaments

Les systèmes d'administration de médicaments incorporant de la dexaméthasone tels que les nanoparticules, les microparticules et les échafaudages ont montré des résultats prometteurs dans l'amélioration de la cicatrisation des fractures osseuses en contrôlant la libération à long terme du médicament et en prévenant les effets secondaires systémiques {svg_6}.

Analyse par HPLC

Une nouvelle méthode d'analyse par HPLC facile et validée a été développée pour déterminer la méthylprednisolone, y compris ses dérivés {svg_7}. Cette méthode pourrait être considérée dans l'industrie pharmaceutique {svg_8}.

Transformation biotechnologique

La 16α-hydroxyprednisolone, un anti-inflammatoire, pourrait être potentiellement obtenue à partir de la bioconversion de l'hydrocortisone en combinant une réaction de 1,2-déshydrogénation réalisée par Arthrobacter simplex ATCC 31652 avec une réaction de 16α-hydroxylation par Streptomyces roseochromogenes ATCC 13400 {svg_9}.

Prédiction de la structure protéique

La base de données de structures protéiques AlphaFold a eu un impact significatif sur la biologie structurale en amassant plus de 214 millions de structures protéiques prédites, passant des 300 000 structures initiales publiées en 2021 {svg_10}. Cela pourrait potentiellement inclure la structure de l'this compound.

Safety and Hazards

The safety data sheet for a similar compound, Cinnamic acid, indicates that it causes skin irritation, serious eye irritation, and is harmful to aquatic life . It’s important to handle such compounds with care, using appropriate personal protective equipment.

Orientations Futures

While specific future directions for “(16alpha)-17,21-Dihydroxy-16-methylpregna-1,4-diene-3,11,20-trione” are not available, research into similar compounds like 18F-Fluoroestradiol (FES) PET/CT is ongoing, with potential for an even greater impact in the coming years .

Mécanisme D'action

Target of Action

Dexamethasone Impurity J, also known as 16alpha-Methylprednisone, primarily targets the glucocorticoid receptor (GR) . This receptor is a type of nuclear receptor that is present inside almost all cells. Upon activation by glucocorticoids, such as Dexamethasone Impurity J, the GR can regulate the transcription of a variety of genes .

Mode of Action

Dexamethasone Impurity J, like other glucocorticoids, acts by binding to the glucocorticoid receptor. This binding results in a conformational change in the receptor, allowing it to translocate into the nucleus . Once inside the nucleus, the glucocorticoid-receptor complex can bind to specific DNA sequences called glucocorticoid response elements (GREs). This binding regulates the transcription of various genes, leading to changes in the synthesis of proteins within the cell .

Biochemical Pathways

The activation of the glucocorticoid receptor by Dexamethasone Impurity J affects several biochemical pathways. It leads to the transrepression of pro-inflammatory mediators and the transactivation of anti-inflammatory mediators . This results in a decrease in inflammation by suppression of neutrophil migration, decreased production of inflammatory mediators, and reversal of increased capillary permeability .

Pharmacokinetics

The pharmacokinetics of Dexamethasone Impurity J involves its absorption, distribution, metabolism, and excretion (ADME). After administration, it is well absorbed and widely distributed throughout the body . It is metabolized in the liver to its active form, prednisolone . The drug and its metabolites are primarily excreted via the kidneys .

Result of Action

The primary result of Dexamethasone Impurity J’s action is a reduction in inflammation and immune response. By suppressing the migration of neutrophils and reversing increased capillary permeability, it decreases inflammation . It also suppresses the normal immune response .

Action Environment

The action of Dexamethasone Impurity J can be influenced by various environmental factors. For instance, the presence of other drugs can affect its metabolism and excretion, potentially altering its efficacy. Additionally, factors such as the patient’s age, liver function, and kidney function can also influence the drug’s pharmacokinetics and overall effect .

Analyse Biochimique

Biochemical Properties

(16alpha)-17,21-Dihydroxy-16-methylpregna-1,4-diene-3,11,20-trione plays a crucial role in various biochemical reactions. It interacts with glucocorticoid receptors, leading to the modulation of gene expression. The compound binds to the glucocorticoid receptor in the cytoplasm, forming a receptor-ligand complex that translocates to the nucleus. In the nucleus, this complex binds to glucocorticoid response elements (GREs) on DNA, regulating the transcription of target genes. The interaction with glucocorticoid receptors results in the inhibition of pro-inflammatory cytokines and the promotion of anti-inflammatory proteins .

Cellular Effects

(16alpha)-17,21-Dihydroxy-16-methylpregna-1,4-diene-3,11,20-trione exerts significant effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound inhibits the activation of nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1), which are key transcription factors involved in the inflammatory response. Additionally, it suppresses the production of pro-inflammatory cytokines such as interleukin-1 (IL-1), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). These actions result in reduced inflammation and immune response .

Molecular Mechanism

The molecular mechanism of (16alpha)-17,21-Dihydroxy-16-methylpregna-1,4-diene-3,11,20-trione involves its binding to glucocorticoid receptors, leading to the formation of a receptor-ligand complex. This complex translocates to the nucleus, where it binds to glucocorticoid response elements (GREs) on DNA. The binding to GREs regulates the transcription of target genes, resulting in the inhibition of pro-inflammatory cytokines and the promotion of anti-inflammatory proteins. Additionally, the compound modulates the activity of various enzymes, including phospholipase A2 and cyclooxygenase-2 (COX-2), further contributing to its anti-inflammatory effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of (16alpha)-17,21-Dihydroxy-16-methylpregna-1,4-diene-3,11,20-trione change over time. The compound is stable under standard laboratory conditions, but its activity may decrease over prolonged periods due to degradation. Long-term studies have shown that the compound maintains its anti-inflammatory and immunosuppressive effects, although the potency may diminish with time. In vitro and in vivo studies have demonstrated that the compound’s effects on cellular function, including gene expression and cytokine production, are sustained over time .

Dosage Effects in Animal Models

The effects of (16alpha)-17,21-Dihydroxy-16-methylpregna-1,4-diene-3,11,20-trione vary with different dosages in animal models. At low doses, the compound effectively reduces inflammation and modulates immune responses without significant adverse effects. At high doses, the compound may cause toxic effects, including immunosuppression, adrenal suppression, and metabolic disturbances. Threshold effects have been observed, where the therapeutic benefits plateau at certain dosages, and further increases in dosage do not enhance the effects .

Metabolic Pathways

(16alpha)-17,21-Dihydroxy-16-methylpregna-1,4-diene-3,11,20-trione is involved in various metabolic pathways. It is primarily metabolized in the liver by cytochrome P450 enzymes, including CYP3A4. The metabolism results in the formation of inactive metabolites that are excreted in the urine. The compound’s metabolism can be influenced by factors such as enzyme induction or inhibition, which may affect its pharmacokinetics and pharmacodynamics .

Transport and Distribution

The transport and distribution of (16alpha)-17,21-Dihydroxy-16-methylpregna-1,4-diene-3,11,20-trione within cells and tissues involve various transporters and binding proteins. The compound is transported across cell membranes by passive diffusion and active transport mechanisms. It binds to plasma proteins, including albumin and corticosteroid-binding globulin (CBG), which facilitate its distribution in the bloodstream. The compound’s localization and accumulation in specific tissues are influenced by factors such as tissue permeability and receptor expression .

Subcellular Localization

The subcellular localization of (16alpha)-17,21-Dihydroxy-16-methylpregna-1,4-diene-3,11,20-trione is primarily in the cytoplasm and nucleus. Upon binding to glucocorticoid receptors in the cytoplasm, the receptor-ligand complex translocates to the nucleus, where it exerts its effects on gene transcription. The compound’s activity and function are influenced by its localization within specific cellular compartments, which is regulated by targeting signals and post-translational modifications .

Propriétés

IUPAC Name

(8S,9S,10R,13S,14S,16R,17R)-17-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-6,7,8,9,12,14,15,16-octahydrocyclopenta[a]phenanthrene-3,11-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28O5/c1-12-8-16-15-5-4-13-9-14(24)6-7-20(13,2)19(15)17(25)10-21(16,3)22(12,27)18(26)11-23/h6-7,9,12,15-16,19,23,27H,4-5,8,10-11H2,1-3H3/t12-,15+,16+,19-,20+,21+,22+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIDANAQULIKBQS-VUOZLLHNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2C3CCC4=CC(=O)C=CC4(C3C(=O)CC2(C1(C(=O)CO)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@H]3C(=O)C[C@@]2([C@]1(C(=O)CO)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60738059
Record name 16alpha-Methyl-11-oxoprednisolone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60738059
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

372.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2036-77-3
Record name (16alpha)-17,21-Dihydroxy-16-methylpregna-1,4-diene-3,11,20-trione
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002036773
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 16alpha-Methyl-11-oxoprednisolone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60738059
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (16.ALPHA.)-17,21-DIHYDROXY-16-METHYLPREGNA-1,4-DIENE-3,11,20-TRIONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NJ0LL8HN9X
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(16alpha)-17,21-Dihydroxy-16-methylpregna-1,4-diene-3,11,20-trione
Reactant of Route 2
(16alpha)-17,21-Dihydroxy-16-methylpregna-1,4-diene-3,11,20-trione
Reactant of Route 3
(16alpha)-17,21-Dihydroxy-16-methylpregna-1,4-diene-3,11,20-trione
Reactant of Route 4
(16alpha)-17,21-Dihydroxy-16-methylpregna-1,4-diene-3,11,20-trione
Reactant of Route 5
(16alpha)-17,21-Dihydroxy-16-methylpregna-1,4-diene-3,11,20-trione
Reactant of Route 6
(16alpha)-17,21-Dihydroxy-16-methylpregna-1,4-diene-3,11,20-trione

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.